molecular formula C19H14N4O2 B2818015 N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034344-20-0

N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2818015
CAS No.: 2034344-20-0
M. Wt: 330.347
InChI Key: JRZRSGLINKHPBP-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The presence of furan and pyridine rings further enhances its chemical complexity and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal. The resulting quinoxaline is then subjected to further functionalization.

For instance, the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, is often employed to form carbon-carbon bonds between the quinoxaline core and the furan-pyridine fragment .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoxaline core can produce dihydroquinoxalines.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)quinoxaline-2-carboxamide
  • N-(furan-2-yl)quinoxaline-2-carboxamide
  • N-(pyridin-3-yl)quinoxaline-2-carboxamide

Uniqueness

N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is unique due to the presence of both furan and pyridine rings, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c24-19(16-12-21-14-6-1-2-7-15(14)23-16)22-11-13-5-3-9-20-18(13)17-8-4-10-25-17/h1-10,12H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZRSGLINKHPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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